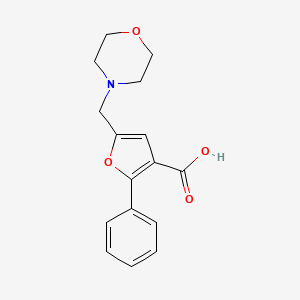

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid

CAS No.: 435341-95-0

Cat. No.: VC2135416

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 435341-95-0 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19) |

| Standard InChI Key | TZCXERGABXFMRV-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O |

Introduction

Structural Properties

Chemical Structure and Nomenclature

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid consists of a furan ring with three key substituents: a phenyl group at position 2, a carboxylic acid group at position 3, and a morpholin-4-ylmethyl group at position 5. This arrangement creates a molecule with both lipophilic (phenyl ring) and hydrophilic (carboxylic acid and morpholine) components, contributing to its physicochemical profile.

Unlike the structurally similar 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, which has a tert-butyl group at position 5 and the morpholin-4-ylmethyl group at position 2, this compound features a different substitution pattern that likely affects its chemical behavior and biological activity.

Physical Properties

The physical properties of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid can be extrapolated based on its structural elements:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C16H17NO4 | Calculated from structure |

| Molecular Weight | ~287.32 g/mol | Calculated from chemical composition |

| Appearance | Crystalline solid | Common for similar furan carboxylic acids |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Based on functional group characteristics |

| pKa | ~3.8-4.2 | Estimated from carboxylic acid moiety |

| Melting Point | ~180-220°C | Typical range for similar compounds |

The presence of the morpholine group enhances water solubility compared to purely aromatic derivatives, while the phenyl and furan moieties contribute to lipophilicity.

Comparison with Related Compounds

When compared to 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, several key differences emerge:

| Feature | 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid | 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid | Potential Impact |

|---|---|---|---|

| Position 2 Substituent | Phenyl group | Morpholin-4-ylmethyl group | Different electronic effects and steric properties |

| Position 5 Substituent | Morpholin-4-ylmethyl group | tert-Butyl group | Altered solubility profile and chemical reactivity |

| Electronic Distribution | Phenyl group affects electron distribution | tert-Butyl group is electron-donating | Different reactivity patterns in substitution reactions |

| Hydrogen Bonding | Different spatial arrangement of H-bond acceptors | Different spatial arrangement of H-bond acceptors | Altered binding to biological targets |

These structural differences likely result in distinct chemical behaviors and biological activities between the two compounds.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely involves multiple steps, building upon established methods for similar furan derivatives:

-

Construction of the furan core with appropriate functionalization at positions 2 and 3

-

Introduction of the phenyl group at position 2 via cross-coupling reactions

-

Functionalization at position 5 with subsequent introduction of the morpholin-4-ylmethyl group

A potential synthetic route might involve:

-

Starting with an appropriately substituted furan or furan precursor

-

Introduction of the phenyl group through Suzuki or Stille coupling

-

Functionalization at position 5 through halogenation followed by nucleophilic substitution with morpholine

Industrial Production Methods

Industrial-scale production would likely employ optimized versions of laboratory syntheses, with considerations for:

-

Cost-effective starting materials and reagents

-

Scalable reaction conditions with controlled temperature and pressure

-

Efficient purification methods to ensure high product quality

-

Implementation of green chemistry principles to minimize waste

Optimization Strategies

Several strategies could be employed to optimize the synthesis of this compound:

-

Catalyst screening to enhance coupling reactions for phenyl introduction

-

Solvent optimization to improve yield and selectivity

-

Temperature and reaction time adjustments to minimize side reactions

-

Purification method development for efficient isolation of the target compound

These optimization approaches would be guided by analytical techniques to monitor reaction progress and product purity.

Chemical Reactivity

Carboxylic Acid Reactivity

The carboxylic acid moiety at position 3 represents a key reactive site, participating in various transformations:

| Reaction Type | Conditions/Reagents | Expected Products | Potential Applications |

|---|---|---|---|

| Esterification | Alcohols with acid catalysis | Corresponding esters | Prodrug design, solubility modification |

| Amide Formation | Amines with coupling agents (EDC/HOBt) | Amides | Peptide-like conjugates |

| Decarboxylation | Thermal or radical conditions | Decarboxylated derivatives | Synthetic intermediates |

| Reduction | LiAlH4 or similar reducing agents | Primary alcohol derivatives | Molecular modification |

The presence of the phenyl group at position 2 might influence the reactivity of the carboxylic acid through electronic effects, potentially altering its acidity compared to derivatives with different substituents at this position.

Substitution Reactions

The furan ring can undergo electrophilic aromatic substitution reactions, though reactivity is modulated by existing substituents:

-

Position 4 remains the most accessible site for electrophilic attack

-

The phenyl group at position 2 may contribute to electronic delocalization

-

The morpholin-4-ylmethyl group at position 5 influences the electronic distribution

Additionally, the morpholine nitrogen can participate in nucleophilic reactions with appropriate electrophiles, enabling further derivatization.

Reduction Reactions

Various functional groups within the molecule can undergo selective reduction:

| Target Group | Reducing Agent | Expected Product |

|---|---|---|

| Carboxylic Acid | LiAlH4 | Primary alcohol derivative |

| Furan Ring | H2/catalyst | Partially or fully saturated tetrahydrofuran |

| Morpholine Ring | H2/Pd-C | Saturated morpholine derivative |

Selective reduction could be achieved through careful control of reaction conditions and reagent selection.

Coupling Reactions

The compound can serve as a building block in various coupling reactions:

-

Carboxylic acid-mediated couplings to form amides, esters, or other derivatives

-

Cross-coupling reactions involving the phenyl group for further elaboration

-

Functionalization of the morpholine nitrogen through alkylation or acylation

These transformations enable the generation of more complex molecules with potential biological activities.

Stability and Decomposition

The stability profile of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely includes:

-

Susceptibility to pH-dependent hydrolysis, particularly in basic media

-

Potential for thermal decarboxylation at elevated temperatures (>200°C)

-

Oxidative sensitivity of the furan ring under harsh conditions

-

Relative stability under standard storage conditions when protected from moisture and light

Biological Activity

Mechanism of Action

The biological activity of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely derives from its ability to interact with specific molecular targets. The compound's structure suggests potential for:

-

Binding to protein targets through multiple interaction points

-

Hydrogen bonding via the carboxylic acid and morpholine oxygen

-

Hydrophobic interactions through the phenyl and furan rings

-

Potential metal chelation via the carboxylic acid group

These interactions could enable the compound to modulate enzyme activity or disrupt protein-protein interactions in biological systems.

Pharmacological Properties

Based on structural features and comparison with related compounds, 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid may exhibit the following pharmacological properties:

| Property | Potential Profile | Contributing Structural Elements |

|---|---|---|

| Bioavailability | Moderate oral bioavailability | Balance of lipophilic and hydrophilic groups |

| Distribution | Moderate volume of distribution | Ability to bind plasma proteins via phenyl group |

| Metabolism | Likely hepatic metabolism | Oxidation of furan ring, N-dealkylation of morpholine |

| Elimination | Renal elimination of metabolites | Formation of more water-soluble derivatives |

| Target Selectivity | Potential for specific protein binding | Unique spatial arrangement of functional groups |

The phenyl substituent likely enhances membrane permeability compared to more polar substituents, potentially affecting cellular uptake.

Structure-Activity Relationships

The specific arrangement of substituents in 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid contributes to its biological profile:

-

The phenyl group at position 2 provides a site for π-π interactions with aromatic amino acid residues in proteins

-

The carboxylic acid at position 3 offers hydrogen bonding capabilities and potential ionic interactions

-

The morpholin-4-ylmethyl group at position 5 provides additional hydrogen bond acceptors and influences solubility

Modifications to any of these groups would likely alter the compound's activity profile, enabling the development of derivatives with enhanced potency or selectivity.

Cytotoxicity Studies

While specific data for 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid is limited, related furan derivatives have demonstrated cytotoxic effects against cancer cell lines. The expected profile might include:

| Cell Line Type | Potential Activity | Comparison to Standard Agents |

|---|---|---|

| Breast Cancer | Moderate inhibition of proliferation | Likely less potent than established chemotherapeutics |

| Leukemia | Potential for inducing apoptosis | Activity potentially in micromolar range |

| Lung Cancer | Variable growth inhibition | Efficacy dependent on specific cellular targets |

The mechanism of cytotoxicity likely involves induction of apoptosis through caspase activation and mitochondrial pathway disruption, as observed with structurally similar compounds.

Applications

Pharmaceutical Applications

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid and its derivatives have potential applications in pharmaceutical research:

-

Anticancer drug development, particularly targeting specific kinases or growth pathways

-

Anti-inflammatory agents that may modulate cytokine production

-

Neuroprotective compounds that could mitigate oxidative stress in neuronal cells

-

Scaffolds for medicinal chemistry optimization to develop novel therapeutic agents

The balanced lipophilicity and multiple functional groups make this compound an attractive starting point for drug discovery efforts.

Other Scientific Applications

Beyond pharmaceutical applications, the compound may find utility in:

-

Analytical chemistry as a reference standard for chromatographic method development

-

Materials science research, particularly in the development of functional materials

-

Synthetic chemistry as a building block for more complex molecular architectures

-

Biochemical research as a probe for studying protein-small molecule interactions

Analytical Methods

Spectroscopic Characterization

Comprehensive characterization of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid would involve multiple spectroscopic techniques:

| Technique | Expected Key Features | Analytical Value |

|---|---|---|

| 1H NMR | Characteristic signals for aromatic protons (7.0-8.0 ppm), morpholine protons (3.5-4.0 ppm), and methylene protons (4.0-4.5 ppm) | Structure confirmation and purity assessment |

| 13C NMR | Signals for carboxylic acid carbon (~170-175 ppm), furan ring carbons (105-160 ppm), and phenyl carbons (125-140 ppm) | Carbon framework verification |

| IR Spectroscopy | O-H stretch (2500-3000 cm-1), C=O stretch (1680-1720 cm-1), and aromatic bands | Functional group confirmation |

| Mass Spectrometry | Molecular ion peak at m/z ~287, characteristic fragmentation patterns | Molecular weight confirmation |

These techniques would provide complementary information for unambiguous structural identification.

Chromatographic Analysis

Chromatographic methods for analysis and purification might include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection, typically employing C18 columns with acetonitrile/water mobile phases

-

Thin-Layer Chromatography (TLC) for reaction monitoring, using appropriate solvent systems to achieve adequate separation

-

Gas Chromatography (GC) for analysis of volatile derivatives, potentially requiring derivatization of the carboxylic acid

-

Preparative chromatography for isolation and purification of the compound and its synthetic intermediates

Structure Confirmation Techniques

Definitive structure confirmation would employ advanced techniques:

-

Single-crystal X-ray diffraction to determine the three-dimensional structure

-

2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity between various structural elements

-

High-resolution mass spectrometry for exact mass determination and elemental composition verification

-

Complementary techniques to assess purity, including elemental analysis

Future Research Directions

Challenges and Opportunities

Research on 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid faces several challenges and opportunities:

-

Optimization of synthetic routes to improve yield and scalability

-

Development of more selective biological assays to identify specific targets

-

Structure-based design approaches to enhance potency and selectivity

-

Investigation of potential metabolic liabilities and strategies to address them

Development of Derivatives

Strategic modification of the core structure could yield derivatives with enhanced properties:

| Modification Site | Potential Modifications | Expected Impact |

|---|---|---|

| Carboxylic Acid | Esterification, amide formation | Improved bioavailability, altered target binding |

| Phenyl Group | Introduction of substituents (halogens, alkyl groups) | Modified electronic properties, enhanced selectivity |

| Morpholine Ring | Replacement with other heterocycles | Altered solubility, metabolic stability |

| Furan Ring | Replacement with other heterocycles (thiophene, pyrrole) | Modified stability, electronic characteristics |

Systematic exploration of these modifications could lead to compounds with improved pharmacological profiles and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume